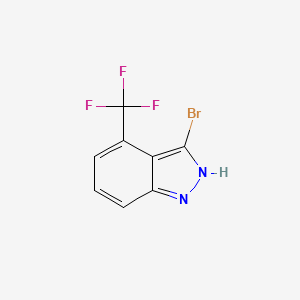3-Bromo-4-(trifluoromethyl)-1H-indazole
CAS No.: 1000342-21-1
Cat. No.: VC2109262
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1000342-21-1 |
|---|---|
| Molecular Formula | C8H4BrF3N2 |
| Molecular Weight | 265.03 g/mol |
| IUPAC Name | 3-bromo-4-(trifluoromethyl)-2H-indazole |
| Standard InChI | InChI=1S/C8H4BrF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14) |
| Standard InChI Key | FNSKQNJDJIKPPC-UHFFFAOYSA-N |
| SMILES | C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Br |
| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Br |
Introduction
Chemical Properties and Structure
3-Bromo-4-(trifluoromethyl)-1H-indazole is a structurally distinct member of the indazole family, characterized by a bromine substitution at the 3-position and a trifluoromethyl group at the 4-position of the indazole core. Indazole itself is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyrazole ring, making it an important scaffold in numerous bioactive compounds.
Basic Chemical Information
The compound exhibits the following fundamental chemical characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄BrF₃N₂ | |
| Molecular Weight | 265.03 g/mol | |
| CAS Number | 1211583-69-5 or 1000342-21-1 | |
| MDL Number | MFCD09749936 |
The presence of two different CAS numbers in the scientific literature (1211583-69-5 and 1000342-21-1) suggests potential confusion in chemical cataloging systems or possibly different registration events for the same compound . This discrepancy warrants careful attention when searching for or ordering this compound for research purposes.
Structural Features
The structure of 3-Bromo-4-(trifluoromethyl)-1H-indazole incorporates several key functional groups that contribute to its potential chemical reactivity and biological activity:
-
The indazole core - a privileged structure in medicinal chemistry
-
Bromine substituent at the 3-position - a potential site for further functionalization
-
Trifluoromethyl group at the 4-position - known to enhance metabolic stability and lipophilicity in drug candidates
The presence of both bromine and trifluoromethyl groups significantly influences the electron distribution within the molecule, potentially affecting its interactions with biological targets.
Synthesis and Related Compounds
Related Indazole Derivatives
Several structurally related bromo-indazole compounds have been documented in the literature, including:
-
3-Bromo-5-nitro-1H-indazole - synthesized with a total yield of 95% using 5-nitro-1H-indazole as the starting material
-
4-Bromo-3-(trifluoromethyl)-1H-indazole - an isomeric form with the bromine and trifluoromethyl groups in reversed positions
-
3-Bromo-4-fluoro-1H-indazole - a similar compound where the trifluoromethyl group is replaced by a single fluorine atom
These related compounds provide valuable context for understanding the potential chemical behavior and applications of 3-Bromo-4-(trifluoromethyl)-1H-indazole.
Future Research Directions
The current knowledge regarding 3-Bromo-4-(trifluoromethyl)-1H-indazole suggests several promising avenues for future research:
Synthetic Methodology Development
Development and optimization of synthetic routes specifically for 3-Bromo-4-(trifluoromethyl)-1H-indazole would benefit researchers interested in utilizing this compound. Approaches might include:
-
Exploration of selective bromination methods for trifluoromethyl-substituted indazoles
-
Investigation of metal-catalyzed approaches for introducing the trifluoromethyl group
-
Development of one-pot synthesis methods to improve efficiency
Biological Activity Screening
Comprehensive screening of 3-Bromo-4-(trifluoromethyl)-1H-indazole against various biological targets would help establish its potential utility in drug discovery:
-
Kinase inhibition assays, particularly against FGFRs and other clinically relevant kinases
-
Anti-proliferative activity testing against cancer cell lines
-
Structure-activity relationship studies through the synthesis and testing of analogs
Material Science Applications
Beyond biological applications, the unique structural features of 3-Bromo-4-(trifluoromethyl)-1H-indazole might be relevant to material science:
-
Investigation of potential fluorescent properties
-
Exploration as a building block for functional materials
-
Study of self-assembly behavior in various conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume